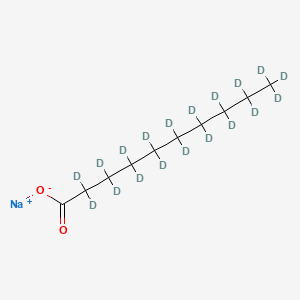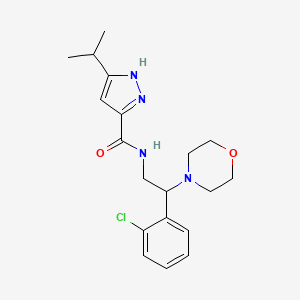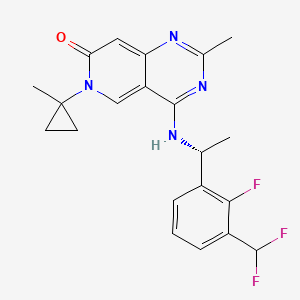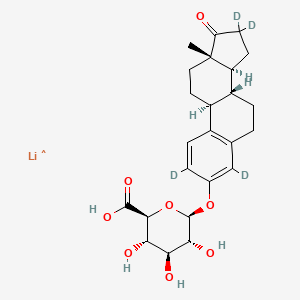
Sodium decanoate-D19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium decanoate-D19 is a deuterium-labeled compound with the molecular formula C10D19NaO2. It is the sodium salt of decanoic acid, a medium-chain fatty acid. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium decanoate-D19 can be synthesized through the neutralization of decanoic acid-D19 with sodium hydroxide. The reaction typically involves dissolving decanoic acid-D19 in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield this compound as a white powder.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium decanoate-D19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce decanoic acid-D19.
Reduction: It can be reduced to form decanol-D19.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of strong acids or bases, depending on the desired product.
Major Products Formed:
Oxidation: Decanoic acid-D19.
Reduction: Decanol-D19.
Substitution: Various substituted decanoates, depending on the reacting cation.
Applications De Recherche Scientifique
Sodium decanoate-D19 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.
Biology: Helps in understanding the role of medium-chain fatty acids in cellular processes.
Medicine: Investigated for its potential in enhancing drug delivery and bioavailability.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of sodium decanoate-D19 involves its interaction with cellular membranes and proteins. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it activates G protein-coupled receptor-43 (GPR-43), which plays a role in regulating intestinal barrier function and antioxidant capacity .
Comparaison Avec Des Composés Similaires
Sodium caprylate (C8): Another medium-chain fatty acid salt, but with a shorter carbon chain.
Sodium laurate (C12): A longer-chain fatty acid salt with different physicochemical properties.
Uniqueness: Sodium decanoate-D19 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking of metabolic pathways. Its specific interactions with GPR-43 also distinguish it from other medium-chain fatty acid salts.
Propriétés
Formule moléculaire |
C10H19NaO2 |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2; |
Clé InChI |
FIWQZURFGYXCEO-SIEBOIPHSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)



![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)






![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
